4-Cyclopropoxy-2-isopropyl-3-methoxypyridine
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Overview
Description
4-Cyclopropoxy-2-isopropyl-3-methoxypyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a pyridine derivative, characterized by the presence of cyclopropoxy, isopropyl, and methoxy functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropyl-3-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropylamine, isopropyl bromide, and methoxy-substituted pyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as catalytic hydrogenation and chromatography, may be employed to purify the compound and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-isopropyl-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-2-isopropyl-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropyl-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-3-methoxypyrazine: This compound has a similar structure but differs in the presence of a pyrazine ring instead of a pyridine ring.
4-Methoxypyridine: This compound shares the methoxy group but lacks the cyclopropoxy and isopropyl groups.
2-Chloro-6-methoxypyridine: This compound has a chloro group instead of the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-isopropyl-3-methoxypyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methoxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-12(14-3)10(6-7-13-11)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
FUZNZWMBZSBYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC)OC2CC2 |
Origin of Product |
United States |
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